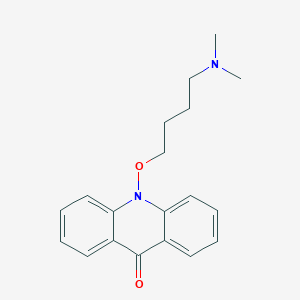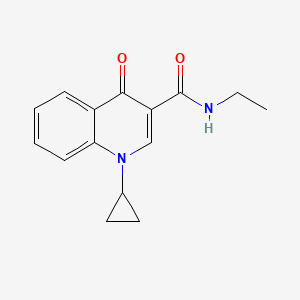
2-Hydroxy-3-methyl-2-(trifluoromethyl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-methyl-2-(trifluoromethyl)pentanoic acid is an organic compound with the molecular formula C7H11F3O3 It is a derivative of pentanoic acid, characterized by the presence of a hydroxy group, a methyl group, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-methyl-2-(trifluoromethyl)pentanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 2-hydroxy-3-methylpentanoic acid.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) under specific conditions, often involving a catalyst and a base.
Hydrolysis: The intermediate product is then hydrolyzed to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-methyl-2-(trifluoromethyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-methyl-2-(trifluoromethyl)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-methyl-2-(trifluoromethyl)pentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The hydroxy group may participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3-methylpentanoic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-Hydroxy-2-(trifluoromethyl)propionic acid: A smaller molecule with similar functional groups but different steric and electronic effects.
3-Hydroxy-3-methyl-2-(trifluoromethyl)butanoic acid: Another fluorinated compound with a different carbon backbone.
Uniqueness
2-Hydroxy-3-methyl-2-(trifluoromethyl)pentanoic acid is unique due to the combination of its hydroxy, methyl, and trifluoromethyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C7H11F3O3 |
|---|---|
Peso molecular |
200.16 g/mol |
Nombre IUPAC |
2-hydroxy-3-methyl-2-(trifluoromethyl)pentanoic acid |
InChI |
InChI=1S/C7H11F3O3/c1-3-4(2)6(13,5(11)12)7(8,9)10/h4,13H,3H2,1-2H3,(H,11,12) |
Clave InChI |
QKZLTQIKMDBBRH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=O)O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dimethoxy-5-methyl-2-{methyl[(3-nitrophenyl)methyl]amino}quinazolin-4(1H)-one](/img/structure/B12926364.png)
![Acetamide, N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12926373.png)
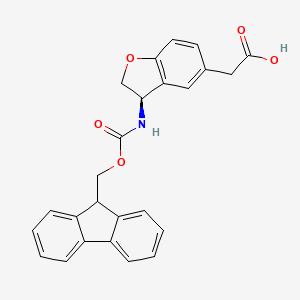
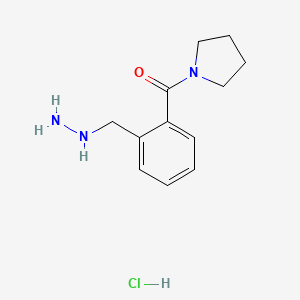
![N-[10,16-bis(4-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(4-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12926391.png)
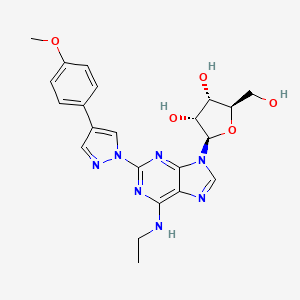
![4H-Thiazolo[2,3-c][1,2,4]triazin-4-one, 6,7-dihydro-3,7-dimethyl-](/img/structure/B12926398.png)

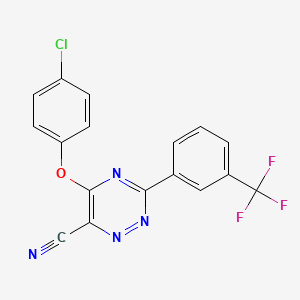
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-N-(2-methyl-1-oxopropyl)-2'-O-2-propyn-1-yl-Guanosine](/img/structure/B12926413.png)
